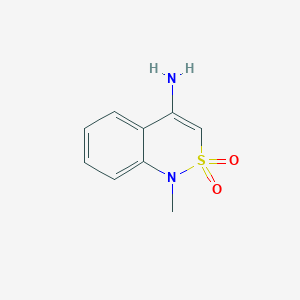
2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is a chemical compound with the molecular formula C9H15NO4 . It has a molecular weight of 201.222. This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid can be represented by the SMILES stringOC(=O)COCC(=O)N1CCCCC1 . The InChI key for this compound is ZRQBRCPTSGVJRI-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Adsorption of Rare Earth Metal Ions
PYRDGA has been used to synthesize adsorbents from natural sodium alginate polymers . The adsorbents demonstrated significant adsorption capacities for rare earth elements (REEs) such as La, Gd, Y, and Sc . The introduction of PYRDGA notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Wastewater Remediation
The use of PYRDGA in wastewater remediation is another significant application. It’s used in the tertiary stage of wastewater treatment, which refines effluent quality to meet stringent aquatic standards .
Fabrication of Technological Materials
Rare earth elements (REEs), which can be adsorbed using PYRDGA, are essential components in the fabrication of critical technological materials. These materials are used in advanced electronic apparatuses including printed circuit boards, digital displays, mobile devices, photovoltaic panels, and wind energy converters .
Environmental Protection
The use of PYRDGA in the adsorption of REEs also contributes to environmental protection. By removing REEs from industrial effluents, PYRDGA helps prevent the contamination of water bodies .
Research and Development
The study of PYRDGA and its properties contributes to the field of research and development. Understanding its adsorption properties and mechanisms can lead to the development of more efficient and effective adsorbents .
Energy Sector
The REEs adsorbed using PYRDGA are globally acknowledged as essential components in the realm of clean energy technologies . Therefore, PYRDGA indirectly contributes to the energy sector.
Wirkmechanismus
Result of Action
One study has shown that this compound has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions. The study found that the adsorbents demonstrated significant adsorption capacities for La, Gd, Y, and Sc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid. For instance, the study mentioned above found that an optimal pH of 5 was identified for the adsorption of rare earth element ions . .
Eigenschaften
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(6-14-7-9(12)13)10-4-2-1-3-5-10/h1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQFJFWGRTFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


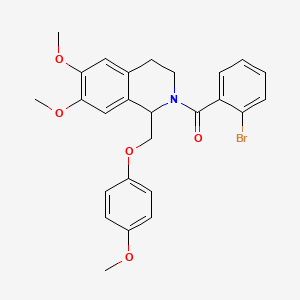
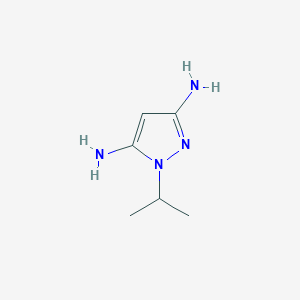
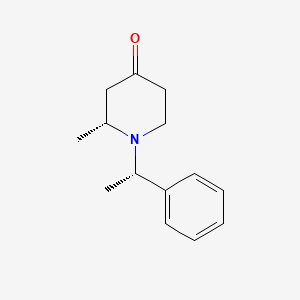

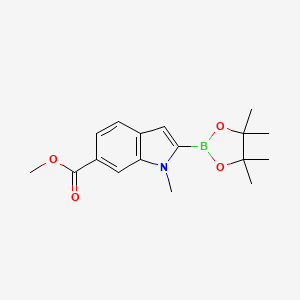
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)
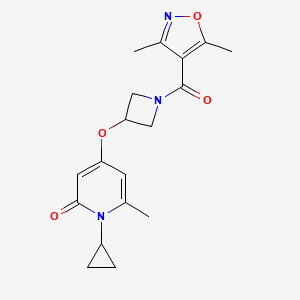

![7-(2-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631155.png)

